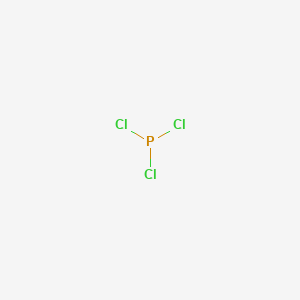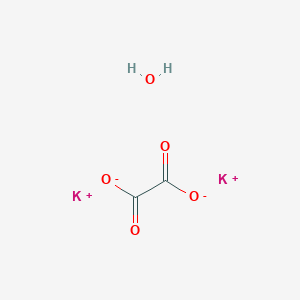
Oxidocloruro de zirconio
Descripción general
Descripción
Zirconium oxychloride, also known as zirconium dichloride oxide, is an inorganic compound with the chemical formula ZrOCl₂. It is a white, odorless crystalline solid that is soluble in water, methanol, and diethyl ether. Zirconium oxychloride is commonly used as a precursor for the synthesis of various zirconium compounds, including zirconium dioxide (zirconia), which has numerous industrial and scientific applications.
Aplicaciones Científicas De Investigación
Zirconium oxychloride has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in Lewis acid-catalyzed reactions.
Medicine: Utilized in the development of bio-inert ceramics for dental and orthopedic implants.
Mecanismo De Acción
Target of Action
Zirconium oxychloride (ZrOCl₂) primarily targets organic molecules in various chemical reactions. It acts as a Lewis acid, meaning it can accept electron pairs from Lewis bases. This property makes it effective in catalyzing a wide range of organic transformations, including cyclizations, condensations, and rearrangements .
Mode of Action
As a Lewis acid, zirconium oxychloride interacts with electron-rich sites on organic molecules. This interaction facilitates the formation of intermediate complexes, which can then undergo further chemical transformations. For example, in the presence of zirconium oxychloride, an azide anion can attack an arylcyanamide molecule, leading to cyclization and the formation of a new compound .
Biochemical Pathways
Zirconium oxychloride affects various biochemical pathways by acting as a catalyst in organic reactions. Its role in these pathways is to lower the activation energy required for reactions, thereby increasing the reaction rate. This catalytic activity can influence downstream effects, such as the synthesis of complex organic molecules, which are crucial in pharmaceuticals and other chemical industries .
Pharmacokinetics
Its solubility in water and other solvents suggests that it can be readily absorbed and distributed in aqueous environments .
Result of Action
At the molecular level, zirconium oxychloride’s action results in the formation of new chemical bonds and the synthesis of complex molecules. At the cellular level, its catalytic activity can lead to the production of bioactive compounds, which may have various applications in medicine and industry .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can significantly influence the efficacy and stability of zirconium oxychloride. For instance, it is stable in moist environments and can maintain its catalytic activity in the presence of water and other solvents. Extreme ph levels or high temperatures may affect its stability and reactivity .
Análisis Bioquímico
Biochemical Properties
Zirconium oxychloride plays a significant role in biochemical reactions due to its strong Lewis acid properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating catalytic processes. For instance, zirconium oxychloride can act as a catalyst in the hydrolysis of esters and amides, interacting with enzymes such as esterases and proteases. The compound’s ability to coordinate with oxygen and nitrogen atoms in biomolecules enhances its catalytic efficiency .
Cellular Effects
Zirconium oxychloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and differentiation of certain cell types. For example, zirconium oxychloride can modulate the activity of kinases and phosphatases, key regulators of cell signaling pathways . Additionally, it can alter gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, zirconium oxychloride exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and nucleic acids, altering their structure and function. For instance, zirconium oxychloride can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Furthermore, zirconium oxychloride can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zirconium oxychloride can change over time due to its stability and degradation properties. Zirconium oxychloride is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or high temperatures . Long-term exposure to zirconium oxychloride has been shown to affect cellular function, including alterations in cell viability and metabolic activity. In vitro and in vivo studies have demonstrated that prolonged exposure to zirconium oxychloride can lead to changes in cellular morphology and function.
Dosage Effects in Animal Models
The effects of zirconium oxychloride vary with different dosages in animal models. Studies have shown that low doses of zirconium oxychloride can have beneficial effects, such as enhancing enzyme activity and promoting cell growth . High doses can be toxic, leading to adverse effects such as oxidative stress, DNA damage, and apoptosis. The threshold effects observed in these studies indicate that zirconium oxychloride has a narrow therapeutic window, and careful dosage control is necessary to avoid toxicity.
Metabolic Pathways
Zirconium oxychloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, such as dehydrogenases and oxidases, affecting the overall metabolic balance within cells . Additionally, zirconium oxychloride can alter the levels of metabolites by modulating the activity of transporters and other proteins involved in metabolite transport and distribution.
Transport and Distribution
Within cells and tissues, zirconium oxychloride is transported and distributed through interactions with transporters and binding proteins. It can bind to specific transporters on the cell membrane, facilitating its uptake into cells . Once inside the cell, zirconium oxychloride can interact with intracellular binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity within different cellular compartments.
Subcellular Localization
The subcellular localization of zirconium oxychloride is crucial for its activity and function. It can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, zirconium oxychloride can be localized to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression . Additionally, it can be targeted to the mitochondria, affecting mitochondrial function and energy metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zirconium oxychloride can be synthesized through several methods:
High-Temperature Route: This method involves the reaction of zirconium dioxide (ZrO₂) with chlorine gas (Cl₂) at elevated temperatures.
Hydrometallurgical Route: This approach utilizes the dissolution of zirconium-containing minerals, such as zircon sand, in strong acids like hydrochloric acid (HCl).
Industrial Production Methods
A novel process for producing high-purity zirconium oxychloride involves the chemical purification of zircon sand. This method includes the use of complexing agents like pentetic acid or diethylene triamine penta acetic acid to remove thorium from the bulk solution, resulting in zirconium oxychloride with very low radioactivity .
Análisis De Reacciones Químicas
Types of Reactions
Zirconium oxychloride undergoes various types of chemical reactions, including:
Oxidation: Zirconium oxychloride can be oxidized to form zirconium dioxide.
Reduction: It can be reduced to form zirconium metal.
Substitution: Zirconium oxychloride can participate in substitution reactions, where its chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves heating zirconium oxychloride in the presence of oxygen.
Reduction: Can be achieved using reducing agents such as hydrogen gas.
Substitution: Often involves the use of organic reagents and catalysts under controlled conditions.
Major Products Formed
Zirconium dioxide (ZrO₂): Formed through oxidation.
Zirconium metal (Zr): Formed through reduction.
Various organic derivatives: Formed through substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Zirconium tetrachloride (ZrCl₄): Another zirconium compound that acts as a Lewis acid and is used in similar catalytic applications.
Zirconium dioxide (ZrO₂): A product of zirconium oxychloride oxidation, widely used in ceramics and biomedical applications.
Uniqueness
Zirconium oxychloride is unique due to its solubility in water and organic solvents, making it versatile for various chemical processes. Its ability to form stable complexes with organic molecules enhances its utility as a catalyst in organic synthesis .
Propiedades
IUPAC Name |
oxozirconium;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.O.Zr/h2*1H;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOAHYOGLLEOGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Zr].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2OZr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13520-92-8 (octahydrate) | |
| Record name | Zirconium oxychloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9049823 | |
| Record name | Zirconium oxychloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zirconium oxychloride appears as white or yellow silky odorless crystals., Liquid; Pellets or Large Crystals, Liquid, White solid; [HSDB] White or yellow odorless solid; [CAMEO] White to pale yellow crystalline lumps; [MSDSonline] | |
| Record name | ZIRCONIUM OXYCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9209 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zirconium, dichlorooxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium oxychloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7809 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in water, Insoluble in ethanol, Soluble in methanol. Insoluble in organic solvents; aqueous solutions are acidic | |
| Record name | ZIRCONIUM OXYCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/730 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
greater than 1 at 68 °F (USCG, 1999), 1.91, Density: 44 lb/cu ft, Tetragonal crystals from water; crystals contain tetramers of the form (Zr4(OH)8(H2O)16)8+; density: 1.91; freely soluble in water, alcohol; the pH is equal to that of HCl of the same molarity /Zirconium oxychloride octahydrate/ | |
| Record name | ZIRCONIUM OXYCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9209 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZIRCONIUM OXYCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/730 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, silky crystals, White solid, Crystals or white solid | |
CAS No. |
7699-43-6, 25399-81-9 | |
| Record name | ZIRCONIUM OXYCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9209 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zirconium oxychloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconyl chloride hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025399819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorozirconyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Zirconium, dichlorooxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium oxychloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium dichloride oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIRCONIUM OXYCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/730 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
250 °C (decomposes) | |
| Record name | ZIRCONIUM OXYCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/730 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)



![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)






